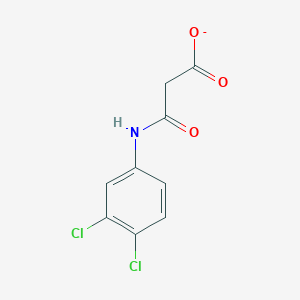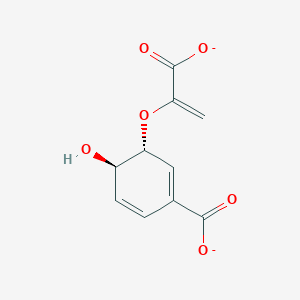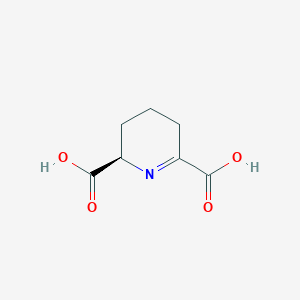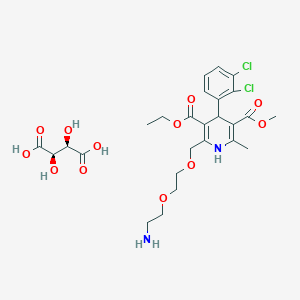
Pranedipine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-12968 involves several key steps:
Chiral Separation: The racemic mixture is then subjected to chiral preparative high-performance liquid chromatography to obtain the ®-(-)-enantiomer.
Methylation: Finally, this compound is methylated with diazomethane in ethyl ether/methanol to produce S-12968.
Industrial Production Methods
The industrial production of S-12968 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated systems for chiral separation and deprotection steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
S-12968 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
S-12968 has been extensively studied for its applications in various fields:
Mechanism of Action
S-12968 exerts its effects by blocking voltage-gated calcium channels in cardiac and smooth muscle cells. This inhibition reduces calcium influx, leading to vasodilation and decreased cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: Known for its longer duration of action compared to S-12968.
Felodipine: Similar in structure but with different pharmacokinetic properties.
Uniqueness
S-12968 is unique due to its specific enantiomeric form, which provides distinct pharmacological properties. It has been shown to be more potent in certain cardiovascular applications compared to its counterparts .
Properties
Molecular Formula |
C26H34Cl2N2O12 |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H28Cl2N2O6.C4H6O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24;5-1(3(7)8)2(6)4(9)10/h5-7,18,26H,4,8-12,25H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
LKFLYCNXQSCXIV-LREBCSMRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
(((amino-2-ethoxy)-2-ethoxy)methyl)-2-(dichloro-2',3'-phenyl)-4-ethoxycarbonyl-3-methoxycarbonyl-5-methyl-6-dihydro-1,4-pyridine S 11568 S 12967 S 12968 S-11568 S-12967 S-12968 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


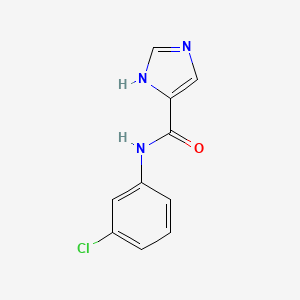


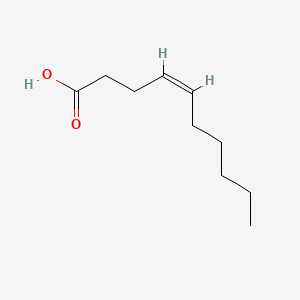
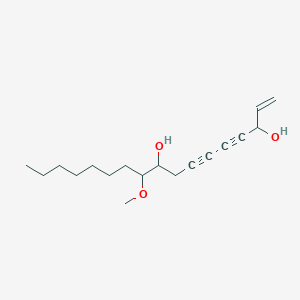
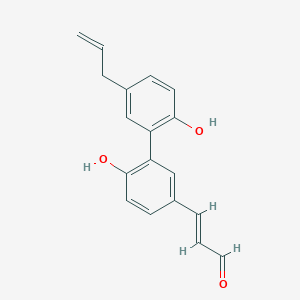
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
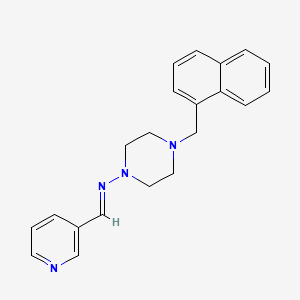
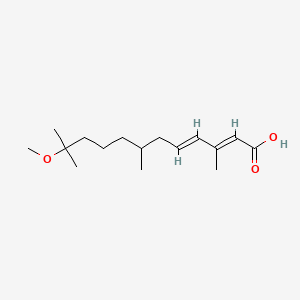
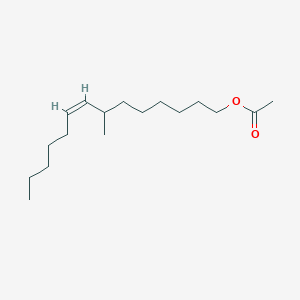
![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)
